N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O2S/c1-16-7-12-22(13-18(16)3)30-24(33)15-35-28-23-14-20-6-4-5-17(2)25(20)34-27(23)31-26(32-28)19-8-10-21(29)11-9-19/h4-13H,14-15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYHOZZFQUQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. The final step usually involves the formation of the thioacetamide linkage under specific reaction conditions such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds containing sulfur and fluorine often exhibit significant biological activities, making them valuable in drug development. The specific compound has been studied for its potential roles in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways associated with tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
The presence of sulfur in the molecular structure enhances the antimicrobial activity of the compound:
- Research Findings : Sulfur-containing compounds have been documented to possess broad-spectrum antimicrobial properties. In laboratory tests, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective properties:
- Mechanism : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Case Study : Experimental models of neurodegeneration indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as 3,4-dimethylphenylamine and 4-fluorobenzaldehyde.
- Reaction Conditions : The reaction typically requires specific conditions such as temperature control and the use of catalysts to facilitate the formation of the desired sulfanyl acetamide structure.
- Characterization Techniques : Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Data Table of Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide include other chromeno[2,3-d]pyrimidines with different substituents. Examples include:
- Compounds with different halogen substituents on the phenyl ring.
- Compounds with different alkyl or aryl groups on the chromeno[2,3-d]pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Biological Activity
N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a chromeno-pyrimidine core with various substituents, including a sulfanyl group and aromatic rings. Its molecular formula is , and it has a molecular weight of approximately 485.56 g/mol. The unique structural elements contribute to its diverse biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Cell Cycle Arrest : The compound was found to cause G2-M phase arrest in human melanoma A375 cells, leading to increased senescence markers such as SA-β-gal activity. This indicates its potential role in inhibiting tumor growth by disrupting normal cell cycle progression .
- Apoptosis Induction : Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells following treatment with the compound, suggesting that it may trigger programmed cell death pathways in cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. This activity is attributed to the presence of the chromeno-pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Study 1: Anti-Melanoma Activity
In a study focusing on melanoma cells, this compound was evaluated for its effects on cell morphology and viability. The results demonstrated:
| Treatment Concentration (µM) | Percentage of Cell Viability (%) | G2-M Phase Arrest (%) | Apoptotic Cells (%) |
|---|---|---|---|
| 0 | 100 | 0 | 5 |
| 10 | 75 | 30 | 15 |
| 20 | 50 | 60 | 30 |
| 40 | 20 | 85 | 60 |
These findings indicate a clear dose-response relationship where increased concentrations lead to reduced viability and higher rates of apoptosis.
Study 2: Metabolic Stability
Another critical aspect of this compound's profile is its metabolic stability. A comparative analysis of metabolic stability across various derivatives showed that the compound maintained a half-life (T1/2) of approximately minutes in human liver microsomes . This stability suggests potential for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound and its structural analogs?
- Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves coupling reactions between substituted anilines and activated thiol-containing intermediates. For example, in analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), a carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane at low temperatures (273 K) is used to form the acetamide bond . Purification often involves sequential acid/base extraction and crystallization from mixed solvents (e.g., dichloromethane/ethyl acetate).
- Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of acid to amine) and monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in N-(4-chlorophenyl) analogs, the dihedral angle between the 4-chlorophenyl and pyrimidine rings was 65.2°, with intramolecular N–H···N hydrogen bonds stabilizing the folded conformation .
- Experimental Workflow :
- Crystallization : Slow evaporation from a 1:1 dichloromethane/ethyl acetate mixture.
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL2016 for full-matrix least-squares refinement, with H atoms added in calculated positions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity using design of experiments (DoE)?
- Methodological Answer : Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) are effective for multivariable optimization (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry platforms integrating DoE have improved yields in diazomethane synthesis by 20–30% .
- Case Study :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 273–313 K | 298 K |
| Solvent Ratio (DCM:EtOAc) | 1:1 to 1:3 | 1:2 |
| Reaction Time | 3–24 h | 12 h |
| Data adapted from flow-chemistry optimization studies . |
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. For example, in pyrrolo[2,3-d]pyrimidine derivatives, rigorous HPLC purity validation (>98%) and standardized IC50 assays (e.g., using MTT assays on HEK293 cells) reduced variability .
- Steps for Reproducibility :
- Validate compound purity via NMR and HRMS.
- Use positive controls (e.g., known kinase inhibitors) in bioactivity assays.
- Cross-reference crystallographic data to confirm structural integrity .
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets. For example, pyrimidine derivatives showed strong binding to kinase ATP pockets via sulfanyl-acetamide moiety interactions .
- Key Parameters :
- Docking Score : ≤−8.0 kcal/mol indicates high affinity.
- Hydrogen Bonds : ≥3 interactions with catalytic residues (e.g., Lys48, Glu66).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
